molecular formula C16H22N2O3 B15163562 tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate

tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate

Cat. No.: B15163562
M. Wt: 290.36 g/mol
InChI Key: JEFQUFUAEKORKL-UHFFFAOYSA-N
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Description

tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate: is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate typically involves organic reactions such as amination and deprotection reactions. One common method involves the reaction of tert-butyl carbamate with an indole derivative under specific conditions . For instance, the Fischer indole synthesis can be employed, where an indole is formed through the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, using readily available reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate can undergo various organic reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various indole-based compounds .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antiviral, and antimicrobial activities. They are studied for their ability to interact with biological targets and pathways .

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems, affecting mood and behavior .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate is unique due to its specific structure, which combines the indole moiety with a tert-butyl carbamate group. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQUFUAEKORKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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